molecular formula C5H3BrO2S B029826 5-Bromothiophene-2-carboxylic acid CAS No. 7311-63-9

5-Bromothiophene-2-carboxylic acid

Cat. No.: B029826
CAS No.: 7311-63-9
M. Wt: 207.05 g/mol
InChI Key: COWZPSUDTMGBAT-UHFFFAOYSA-N
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Description

5-Bromothiophene-2-carboxylic acid: is an organic compound with the molecular formula C5H3BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromothiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of thiophene-2-carboxylic acid. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the thiophene ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromothiophene-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromothiophene-2-carboxylic acid is unique due to the specific positioning of the bromine atom, which influences its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

5-bromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWZPSUDTMGBAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325113
Record name 5-Bromothiophene-2-carboxylic acid
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Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7311-63-9
Record name 5-Bromo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7311-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 408675
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Record name 5-Bromothiophene-2-carboxylic acid
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Record name 5-Bromothiophene-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-thiophenecarboxaldehyde (1.0 g;5.24 mmol) was dissolved in acetone (4 ml) and treated with 20% Na2CO3 (aq) (0.53 ml). KMnO4 (0.827;5.24 mmol) was added portionwise and the solution stirred for 1 hour at RT. The reaction mixture was filtered through kieselguhr and the filtrate treated with H2O2 (0.8 ml of a 27% solution in water). When all effervesence had ceased, the aqueous was acidified with conc.HCl(aq) and a yellow solid precipitated. The suspension was extracted with EtOAc, the extracts combined and dried over Na2SO4, filtered, and the filtrate evaporated in vacuo to a yellow liquid. The liquid was diluted with hexane and cooled to -78° C. The solid that formed was collected by filtration and dried to yield the title compound as a pale yellow solid (0.3 g;28%).
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1 g
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4 mL
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0.53 mL
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5.24 mmol
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28%

Synthesis routes and methods II

Procedure details

THF (50 mL) was added via cannula to a flame-dried 100 mL Schlenk flask. 2,5-dibromothiophene (10 mmol, 2.42 g) was added via syringe. Reaction vessel was cooled to −78° C. and n-butyllithium (1.61M solution in hexanes, 11 mmol, 6.8 mL) was added dropwise over 5 minutes. The solution was allowed to stir at −78° C. for 1 hr. Dry ice (approx. 50 g) was added to the reaction mixture, and was allowed to stir and return to room temperature for 18 hrs. under nitrogen. The light gray suspension was filtered and the white solid was stirred in 2M HCl for 1 hr. The suspension was filtered to yield a white solid (5.7 mmol, 1.2 g, 57%). 1H NMR (400 MHz, CDCl3) δ: 11.45 (br s, 1H), 7.64 (d, 1H, J=4.0 Hz), 7.11 (dd, 1H, J=4.0 Hz).
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2.42 g
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6.8 mL
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50 g
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50 mL
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Yield
57%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

27.5 g of sodium sulfite are dissolved in 300 ml of water, and a total of 35 g of 5-bromo-4-chlorosulfonylthiophene-2-carboxylic acid is added, in portions, at 70° C., with a pH of 9-11 being maintained using 10N NaOH. The mixture is subsequently stirred at 70° C. for 2 h and then adjusted to pH=1 with HCl, after which the product is filtered off with suction. 41 g of colorless crystals are obtained.
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27.5 g
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300 mL
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35 g
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Q & A

Q1: What is the significance of the Suzuki cross-coupling reaction involving 5-Bromothiophene-2-carboxylic acid?

A1: The Suzuki cross-coupling reaction is a powerful tool for synthesizing diverse thiophene-based derivatives using this compound as a starting material [, ]. This reaction allows for the introduction of various aryl or heteroaryl groups at the 5-position of the thiophene ring, enabling the exploration of structure-activity relationships and the development of compounds with potentially improved pharmacological profiles.

Q2: How does the structure of derivatives synthesized from this compound influence their spasmolytic activity?

A2: Research indicates that the type of aryl or heteroaryl substituent introduced at the 5-position of the thiophene ring significantly impacts the spasmolytic activity of the resulting derivatives []. For example, in one study, compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, synthesized from this compound, displayed excellent spasmolytic effects []. Further investigation into the structure-activity relationships of these derivatives is crucial to design more potent and selective spasmolytic agents.

Q3: How is computational chemistry being employed in the study of this compound derivatives?

A3: Density Functional Theory (DFT) calculations are being used to study the structural and electronic properties of this compound derivatives [, ]. These calculations provide insights into frontier molecular orbitals, reactivity descriptors, and nonlinear optical (NLO) properties. For instance, DFT studies have identified compounds with high β values, indicating their potential for NLO applications []. Furthermore, DFT calculations can help predict the chemical shifts in 1H NMR spectra, aiding in the structural characterization of newly synthesized compounds [].

Q4: Can this compound form cocrystals, and what is their significance?

A4: Yes, this compound can form cocrystals with molecules like 5-fluorouracil (5FU) []. These cocrystals are stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking. The formation of cocrystals can modify the physicochemical properties of the parent compounds, such as solubility, stability, and bioavailability, which are crucial factors to consider in pharmaceutical development.

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